Paspaline

Descripción

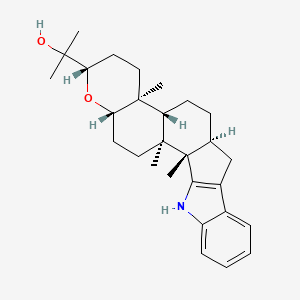

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

11024-56-9 |

|---|---|

Fórmula molecular |

C28H39NO2 |

Peso molecular |

421.6 g/mol |

Nombre IUPAC |

2-[(1S,2S,5S,7S,10S,11R,14S)-1,2,10-trimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-16(24),17,19,21-tetraen-7-yl]propan-2-ol |

InChI |

InChI=1S/C28H39NO2/c1-25(2,30)22-12-14-26(3)21-11-10-17-16-19-18-8-6-7-9-20(18)29-24(19)28(17,5)27(21,4)15-13-23(26)31-22/h6-9,17,21-23,29-30H,10-16H2,1-5H3/t17-,21-,22-,23-,26-,27-,28+/m0/s1 |

Clave InChI |

WLAIEIMDXUAGPY-HSECPPETSA-N |

SMILES |

CC12CCC(OC1CCC3(C2CCC4C3(C5=C(C4)C6=CC=CC=C6N5)C)C)C(C)(C)O |

SMILES isomérico |

C[C@@]12CC[C@H](O[C@H]1CC[C@]3([C@H]2CC[C@@H]4[C@@]3(C5=C(C4)C6=CC=CC=C6N5)C)C)C(C)(C)O |

SMILES canónico |

CC12CCC(OC1CCC3(C2CCC4C3(C5=C(C4)C6=CC=CC=C6N5)C)C)C(C)(C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Paspaline |

Origen del producto |

United States |

Advanced Synthetic Strategies for Paspaline and Its Derivatives

Total Synthesis of Paspaline

Total synthesis efforts have focused on efficiently assembling the characteristic hexacyclic architecture of this compound, which includes an indole (B1671886) moiety fused to a rearranged diterpene fragment. chemrxiv.orgrsc.org Early synthetic studies provided crucial insights into the reactivity of the polycyclic motif and highlighted key challenges in its artificial assembly. rsc.org

Retrosynthetic analysis of this compound typically involves identifying strategic disconnections that simplify the complex polycyclic structure into more readily accessible precursors. chemrxiv.org A key challenge lies in the efficient construction of the trans-hydrindane (B1202327) motif and the vicinal all-carbon quaternary centers at C4a, C12b, and C12c. nih.govnih.govrsc.org Approaches have often involved establishing the C4a–C14a stereochemical relationship early in the synthesis. nih.gov Some strategies have utilized functionalized diketones as starting points, aiming for complex desymmetrization to simultaneously set multiple stereocenters. nih.gov Computational methods, such as Density Functional Theory (DFT) calculations, have been employed to inform retrosynthetic design by evaluating the energetic favorability of key transformations and revealing energetically feasible disconnections. chemrxiv.orgacs.orgnih.govchemrxiv.org

Achieving high stereocontrol is paramount in this compound synthesis due to the presence of numerous stereocenters, including challenging quaternary carbons. nih.govnih.gov

Stereocontrolled approaches have heavily relied on diastereoselective and enantioselective methodologies. Highly diastereoselective reactions are crucial for setting the relative configurations of adjacent stereocenters within the complex ring system. nih.gov Enantioselective synthesis is necessary to obtain the desired single stereoisomer of the naturally occurring this compound. researchgate.netnih.gov The implementation of stereoselective desymmetrization reactions has been critical in assembling key stereocenters. nih.govresearchgate.netnih.gov Substrate-directed epoxidation has also been utilized to control the stereochemistry of specific centers, such as C2. nih.govnih.gov

Enzymatic desymmetrization has emerged as a powerful tool for chirality induction in this compound synthesis. nih.govresearchgate.netepfl.chnih.govacs.orgresearchgate.net Biocatalytic monoreduction of prochiral diketones, for instance, has been shown to establish specific stereochemical relationships with excellent diastereo- and enantioselectivity, overriding inherent substrate biases observed in racemic reductions. nih.govoup.com This strategy allows for the simultaneous establishment of multiple stereocenters, such as the C4a and C14a positions, early in the synthetic route. nih.gov

Data from a study on biocatalytic monoreduction of a diketone intermediate in this compound synthesis illustrates the effectiveness of this approach: nih.gov

| Substrate | Enzyme/Reducing Agent | Product Diastereomeric Ratio (dr) | Product Enantiomeric Ratio (er) |

| Diketone | Saccharomyces cerevisiae | 10:1 | >99:1 |

| Diketone | NaBH₄ | 20:1 (opposite diastereomer) | Not specified |

This table demonstrates the ability of enzymatic reduction to provide the desired stereoisomer with high fidelity compared to chemical reduction. nih.gov

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes that involve a sequence of reactions occurring in situ without isolation of intermediates, rapidly increasing molecular complexity. rsc.orgnih.gov While the provided text doesn't explicitly detail multi-component strategies for this compound itself, cascade reactions are highlighted as valuable in the synthesis of complex indole polycycles, the class to which this compound belongs. rsc.org Enzymatic cascade reactions are also recognized in biosynthesis, and synthetic chemists aim to mimic such efficiency. nih.gov

The Ireland-Claisen rearrangement has been successfully applied in the total synthesis of this compound to construct specific rings and establish stereocenters. nih.govnih.govresearchgate.netepfl.chnih.govacs.orgresearchgate.netoup.comorganic-chemistry.org This reaction has been utilized to assemble the D ring and introduce the C12c stereocenter. nih.gov The stereochemical outcome of the Ireland-Claisen rearrangement of specific ester intermediates has been observed to be influenced by existing stereocenters, such as the axial C4a methyl group, guiding the formation of the desired stereochemistry. nih.gov While often proceeding with substantial preference for a particular diastereomer, this step has been noted as one of the less stereoselective reactions in some synthetic routes. nih.govnih.gov For example, one study reported a diastereomeric ratio of 6:1 for the product of the Ireland-Claisen rearrangement. nih.govnih.gov

Key Cascade Reactions and Multi-Component Strategies

Diastereotopic Group Selective C-H Acetoxylation

Diastereotopic group selective C-H acetoxylation is a powerful method for introducing oxygen functionality and establishing stereocenters. In the context of this compound synthesis, this strategy has been employed to selectively functionalize a specific C-H bond within a molecule containing diastereotopic groups, leading to the desired stereochemistry. A stereocontrolled total synthesis of this compound utilized a diastereotopic group selective C-H acetoxylation as a key step to assemble the target with high stereofidelity. researchgate.netnih.govacs.org This approach was crucial in establishing the C12b quaternary center. nih.govescholarship.org

Achmatowicz Rearrangement and Bicycloketalization

The Achmatowicz rearrangement, typically involving the oxidative rearrangement of a furan (B31954) ring to a dihydropyran, followed by bicycloketalization, has proven effective for constructing cyclic ether systems present in this compound-derived indole diterpenes. In the asymmetric total syntheses of paspalicine, paspalinine, and paspalinine-13-ene, a green Achmatowicz rearrangement/bicycloketalization sequence was featured for the efficient construction of the FG rings, achieving a reported yield of 75%. researchgate.netresearchgate.netnih.govx-mol.netsciencenet.cn This tandem reaction provides a route to the 6,8-dioxabicyclo[3.2.1]octane core found in some related natural products. nih.gov

Cascade Ring-Closing Metathesis for Polycyclic Construction

Cascade ring-closing metathesis (RCM) is a valuable tool for the simultaneous formation of multiple rings in a single operation, significantly increasing synthetic efficiency. In the synthesis of this compound-derived indole diterpenes, a cascade ring-closing metathesis of a dienyne has been employed for the highly regioselective formation of the CD rings, with a reported yield of 72%. researchgate.netnih.govx-mol.netsciencenet.cn This strategy allows for the rapid construction of complex polycyclic frameworks from less complex acyclic or simpler cyclic precursors. thieme-connect.com

Transition Metal-Catalyzed Reactions in this compound Synthesis

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would be difficult or impossible to achieve by traditional methods. Palladium catalysis, in particular, has been extensively applied in the synthesis of this compound and its derivatives. researchgate.netnih.govx-mol.netsciencenet.cnlibretexts.orgscielo.br

Palladium-Mediated Reactions (Stille, Aza-Wacker, Suzuki, Heck)

Palladium-mediated cross-coupling reactions are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds. In the asymmetric total syntheses of paspalicine, paspalinine, and paspalinine-13-ene, four palladium-mediated reactions – Stille, aza-Wacker, Suzuki, and Heck reactions – were utilized to construct the BE rings. researchgate.netnih.govx-mol.netsciencenet.cn

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide or pseudohalide, catalyzed by palladium. It is useful for forming C-C bonds.

Aza-Wacker Reaction: A variation of the Wacker oxidation, this reaction allows for the formation of carbon-nitrogen bonds, often in a stereoselective manner. An aza-Wacker oxidation step has been reported in the synthesis of paspalicine. scribd.com

Suzuki Coupling: This coupling involves the reaction between an organoboron compound and an organic halide or pseudohalide, catalyzed by palladium. It is widely used for constructing biaryl and vinyl linkages. libretexts.orgscielo.brmdpi.com

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide or pseudohalide in the presence of a palladium catalyst and a base, forming a new C-C bond and a substituted alkene. libretexts.orgscielo.brmdpi.com An intramolecular Heck cyclization has been used to form the carbazole (B46965) substructure in related indole diterpenoids. researchgate.net

These palladium-catalyzed reactions provide convergent and efficient routes to assemble the complex ring systems present in this compound and its derivatives.

Asymmetric Total Synthesis of this compound-Derived Indole Diterpenes

The asymmetric total synthesis of this compound-derived indole diterpenes aims to synthesize these complex molecules in enantiomerically pure form. This requires precise control over the formation of multiple stereocenters throughout the synthetic route.

Synthetic Routes to Paspalicine, Paspalinine, and Paspalinine-13-ene

Asymmetric total syntheses of paspalicine, paspalinine, and paspalinine-13-ene have been reported. researchgate.netresearchgate.netresearchgate.netnih.govx-mol.netsciencenet.cn These syntheses often feature a combination of the advanced strategies mentioned above. Key steps include stereoselective transformations to establish the multiple chiral centers and efficient ring-forming reactions to construct the polycyclic core. For instance, one route highlights a green Achmatowicz rearrangement/bicycloketalization for the FG rings and a cascade ring-closing metathesis for the CD rings. researchgate.netnih.govx-mol.netsciencenet.cn Palladium-mediated reactions are also integral for forging other parts of the molecular framework, such as the BE rings. researchgate.netnih.govx-mol.netsciencenet.cn The development of such routes is crucial for providing access to these complex natural products and enabling further studies of their properties.

Challenges in Constructing the Indolotricarbocyclic Core

A central challenge in the synthesis of this compound lies in the construction of its indolotricarbocyclic core, which includes the indole-fused cyclopentane (B165970) and the adjacent quaternary centers chemrxiv.orgnih.gov. Mimicking the proposed biosynthetic construction of this motif, which involves a cationic polycyclization event, has proven difficult in artificial settings nih.gov. Attempted polycyclizations of related precursors have often resulted in the formation of alternative terpenoid structures nih.gov.

Specifically, achieving the desired indole cyclization to form a trans-fused 5-membered ring is challenging, as cyclization reactions forming fused 5-membered rings typically favor cis-fused systems chemrxiv.org. Furthermore, establishing the vicinal quaternary centers with high stereocontrol within this rigid framework represents a significant synthetic hurdle nih.gov. Previous synthetic studies have highlighted the difficulty in stereoselective assembly of the hydrindane motif and the exacerbation of challenges when incorporating elaborate indole functionalities nih.gov.

Computational Augmentation in this compound Synthetic Design

Computational chemistry has emerged as a powerful tool to complement traditional retrosynthetic analysis and experimental approaches in the design of complex molecule synthesis, including indole alkaloids like this compound nih.govyale.educhemrxiv.orgnih.gov. By providing insights into reaction feasibility, transition state energies, and potential competing pathways, computational methods can help predict and optimize synthetic steps nih.govchemrxiv.orgnih.gov.

Density Functional Theory (DFT) Calculations for Reaction Feasibility

Density Functional Theory (DFT) calculations have been effectively utilized to predict the feasibility of challenging and less precedented aspects of synthetic plans for this compound chemrxiv.orgnih.govyale.edu. These calculations can evaluate and prioritize different chemical pathways by examining the energetic favorability of key transformations nih.govyale.edu. For instance, DFT has been applied to analyze the energetic barriers of cyclization reactions and other critical steps in the this compound synthesis chemrxiv.orgnih.gov. This allows chemists to assess the likelihood of a reaction proceeding as desired before committing to extensive experimental work nih.govyale.educhemrxiv.org.

Predictive Capacities in Carbocationic Rearrangements

Carbocationic rearrangements play a significant role in the biosynthesis and proposed synthetic routes to indole diterpenoids, including this compound chemrxiv.orgnih.govresearchgate.net. These rearrangements can lead to the formation of different structural scaffolds chemrxiv.orgresearchgate.net. Computational methods, particularly DFT, have been employed to interrogate these key carbocationic rearrangements in a predictive capacity nih.govnih.gov. By modeling the potential energy surfaces and transition states, calculations can help predict the favored rearrangement pathways and aid in the selection of precursor substrates that are more likely to lead to the desired product nih.govnih.gov. For example, DFT analysis was used to refine the selection of a carbocationic rearrangement precursor in a this compound synthesis, predicting the energetic favorability of different cyclization and rearrangement pathways chemrxiv.org.

Enzymology of Paspaline and Indole Diterpene Biosynthesis

Paspaline Synthase: Activity and Mechanism

This compound synthase (often referred to by the gene name paxB or idtB in various fungi, though recent research indicates a separate cyclase, idtA or idtS, is responsible for the final ring formation) nih.gov is a key enzyme involved in the cyclization steps leading to the formation of the this compound core structure. While the term "this compound synthase" might imply a single enzyme, the formation of this compound from its acyclic precursor, 3'-geranylgeranylindole (3'-GGI), involves iterative cycles of activation and cyclization catalyzed by multiple enzymes nih.govrsc.org.

Substrate Requirements and Catalytic Process

The biosynthesis of this compound begins with the formation of geranylgeranyl pyrophosphate (GGPP), typically catalyzed by a GGPP synthase like PaxG nih.govrsc.org. The indole (B1671886) moiety is then introduced by an indole prenyltransferase (e.g., PaxC or IdtC), which catalyzes the prenylation of indole-3-glycerol phosphate (B84403) (or indole) with GGPP to form 3'-geranylgeranylindole (3'-GGI) acs.orgrsc.orgrsc.org.

The conversion of the acyclic 3'-GGI into the hexacyclic this compound involves several steps, including epoxidation and cyclization reactions rsc.org. A flavin-dependent monooxygenase (e.g., PaxM or IdtM) epoxidizes the diterpene tail of 3'-GGI acs.orgnih.govrsc.org. This epoxidized intermediate then undergoes cyclization catalyzed by terpene cyclases acs.orgnih.gov. While historically attributed to enzymes like PaxB or IdtB, recent studies indicate that distinct cyclases, IdtA in Eurotiomycetes and IdtS in Sordariomycetes, are responsible for the formation of the tetrahydropyran (B127337) (THP) ring, a characteristic feature of the this compound core nih.gov. The precise catalytic process involves a series of cyclization cascades initiated by these cyclases acting on activated (epoxidized) diterpene intermediates nih.govrsc.org.

The mechanism of this compound synthase activity involves a complex series of reactions requiring substrates such as tryptophan (as the source of the indole moiety, via indole-3-glycerol phosphate) and geranylgeranyl pyrophosphate nih.govrsc.orgontosight.ai.

In Vitro Production and Cloning of this compound Synthase

Genes encoding enzymes involved in this compound biosynthesis, such as paxG, paxC, paxM, and paxB (or their orthologues), have been identified and cloned from various fungi, including Penicillium paxilli nih.govrsc.org. Heterologous expression of these genes in suitable host organisms, such as Aspergillus oryzae, has been successfully used to reconstitute the biosynthesis of this compound in vitro or in vivo nih.govbohrium.com. For instance, co-expression of paxG, paxC, paxM, and paxB from P. paxilli in A. oryzae was shown to be sufficient for this compound production nih.govrsc.org. This demonstrates the ability to produce this compound synthase and other related enzymes through recombinant DNA technology for in vitro studies and potential biotechnological applications.

Prenyltransferase Activity in this compound Pathway Elucidation

Prenyltransferases (PTs) are crucial enzymes in indole diterpene biosynthesis, catalyzing the attachment of prenyl groups to the indole moiety or the diterpene scaffold mdpi.comnih.gov. In the this compound pathway, an indole prenyltransferase (e.g., PaxC or IdtC) catalyzes the initial committed step: the prenylation of an indole precursor with GGPP acs.orgrsc.org.

Regiospecificity and Prenylation Mode Specificities of IDT Prenyltransferases (e.g., AtmD, PaxD)

Indole diterpene prenyltransferases exhibit notable regiospecificity, directing the prenylation to specific positions on the indole ring or the diterpene structure nih.gov. For example, PaxC/IdtC catalyzes C3 prenylation of the indole moiety acs.orgrsc.org.

Other prenyltransferases are involved in the subsequent modification of the this compound core to produce diverse downstream IDTs. Enzymes like AtmD and PaxD are examples of prenyltransferases that modify the this compound scaffold itself nih.govbohrium.com. AtmD has been shown to synthesize mono- and diprenylated indoles at the C4, C5, and/or C6 positions researchgate.net. PaxD and JanD catalyze diprenylation at both the C5 and C6 indole positions of paxilline (B40905) and shearinine alkaloids, respectively researchgate.net. These enzymes demonstrate specific preferences for the site of prenylation on the complex IDT structure.

Broad Substrate Specificities in Indole Diterpene Prenyltransferases

While exhibiting regiospecificity, indole prenyltransferases involved in IDT biosynthesis can also display broad substrate specificity, particularly concerning the indole substrate nih.govresearchgate.net. Many soluble indole prenyltransferases belonging to the DMATS superfamily accept tryptophan, simple indole derivatives, tryptophan-containing cyclic dipeptides, or other indole-containing structures as aromatic substrates nih.gov. However, they typically show strict specificity for the prenyl donor, primarily utilizing dimethylallyl pyrophosphate (DMAPP) or geranylgeranyl pyrophosphate (GGPP) depending on their specific role in the pathway nih.govresearchgate.net.

Studies investigating the substrate specificity of enzymes like PaxC have shown that while they may not accept a wide range of compounds as prenyl acceptors, they can utilize specific prenyl donors like farnesyl diphosphate (B83284) nih.gov. This highlights a level of flexibility in substrate recognition, particularly for the indole component, while maintaining specificity for the prenyl donor and the site of attachment.

Terpene Cyclase and Flavin-Dependent Monooxygenase Roles

Terpene cyclases (TCs) and flavin-dependent monooxygenases (FMOs) play essential roles in the cyclization and oxidation reactions that convert the linear or epoxidized diterpene chain into the complex polycyclic structure of this compound wgtn.ac.nzacs.orgnih.govrsc.orgmdpi.com.

FMOs, such as PaxM or IdtM, are responsible for introducing epoxide groups onto the diterpene chain of 3'-GGI acs.orgnih.govrsc.org. This epoxidation step is crucial as it activates the molecule for subsequent cyclization reactions nih.govrsc.org. FMOs utilize NADPH and O₂ as co-substrates for the insertion of an oxygen atom mdpi.com.

Terpene cyclases then catalyze the intricate cyclization cascades that follow the epoxidation acs.orgnih.gov. These cyclases are responsible for forming the multiple rings of the this compound core, including the characteristic tetrahydropyran (THP) ring nih.gov. As mentioned earlier, recent research has clarified that distinct cyclases (IdtA/IdtS) are specifically responsible for THP ring formation, a role previously attributed solely to enzymes like IdtB/PaxB which catalyze other cyclization steps in the pathway nih.gov. The interplay between FMO-catalyzed epoxidation and TC-catalyzed cyclization is fundamental to the construction of the this compound scaffold nih.govrsc.orgmdpi.com.

The core enzymes involved in the initial cyclization steps, including epoxidases (IdtM/PaxM) and cyclases (IdtB/PaxB and IdtA/IdtS), are highly conserved across known IDT biosynthetic clusters and are responsible for generating a significant portion of the structural diversity observed among IDTs wgtn.ac.nzacs.org.

Mechanism of Ring Formation by Cyclases

Terpene cyclases (TCs) play a crucial role in forming the cyclic structures characteristic of diterpenes and indole diterpenes mdpi.comnih.gov. In this compound biosynthesis, after the epoxidation of 3-GGI by an FMO, a cyclase is responsible for catalyzing the intricate cyclization cascade that leads to the formation of the hexacyclic this compound core mdpi.comrsc.org. This process involves precise regio- and stereospecific reactions. For instance, in the biosynthesis of paxilline, which proceeds via a this compound intermediate, the cyclase PaxB is an unusual integral membrane type II terpene cyclase that catalyzes the cyclization of an epoxidized intermediate to produce emindole SB, an early cyclized intermediate rsc.org. Structural information on TCs is considered essential for understanding their catalytic mechanisms and for guiding enzyme engineering efforts mdpi.comnih.gov. The role of cyclases in indole diterpene biosynthesis is to form the cyclic part of the molecule, often coacting with FMOs mdpi.comnih.gov. Studies on other cyclases involved in related biosynthetic pathways, such as those producing different indole diterpene architectures, reveal that these enzymes are capable of delivering precise regio- and stereospecificities, leading to the diverse structures observed in this class of compounds nih.govacs.org. The cyclization mechanism often involves the formation of carbocations, initiating a cascade of additions and rearrangements researchgate.netnih.gov.

Oxidoreductase Functions of Flavin-Dependent Monooxygenases (FMOs)

Flavin-dependent monooxygenases (FMOs) are a class of enzymes that play a vital role in the biosynthesis of this compound by catalyzing oxidation reactions, specifically epoxidations mdpi.comnih.govrsc.org. These enzymes are dependent on flavin adenine (B156593) dinucleotide (FAD), NADPH, and molecular oxygen mdpi.comnih.gov. In the this compound biosynthetic pathway, an FMO, such as PaxM in the paxilline pathway, catalyzes the epoxidation of specific double bonds in the diterpene tail of 3-GGI rsc.orgacs.orgrsc.org. This epoxidation is a critical step that activates the molecule for subsequent cyclization reactions catalyzed by terpene cyclases rsc.orgnih.gov. FMOs insert an oxygen atom into the substrate, utilizing NADPH to reduce the flavin cofactor. The reduced flavin then reacts with O₂ to form a C4a-(hydro)peroxyflavin intermediate, which is the active species for oxygen insertion mdpi.comnih.gov. FMOs are widely recognized for their oxidoreductase functions and are involved in various biological processes beyond secondary metabolism, including drug detoxification and the biosynthesis of other natural products mdpi.comnih.gov. In indole diterpene biosynthesis, specific FMOs like PaxM, LtmM, and TerM have been identified as key enzymes nih.gov. PaxM, for example, can perform sequential epoxidations on 3-GGI, acting on different double bonds to facilitate the formation of the tetrahydropyran (THP) ring, a characteristic feature of this compound rsc.orgacs.org.

Enzyme Engineering and Biocatalytic Applications for this compound Production

Enzyme engineering and biocatalysis offer promising avenues for the sustainable and efficient production of this compound and its derivatives mdpi.commdpi.com. Understanding the catalytic mechanisms and structural information of the enzymes involved in this compound biosynthesis, particularly cyclases and FMOs, is crucial for guiding enzyme engineering efforts mdpi.comnih.gov. Biocatalytic approaches can leverage the specificity and efficiency of these enzymes to synthesize complex molecules like this compound under mild conditions mdpi.comresearchgate.net.

Researchers have explored the use of microbial whole cells as biocatalysts, which can be advantageous as they eliminate the need for enzyme purification and can facilitate cofactor regeneration mdpi.com. Studies have demonstrated the potential of using engineered yeast strains, such as Saccharomyces cerevisiae, to catalyze specific steps in the synthesis of this compound intermediates mdpi.comnih.gov. For example, yeast-catalyzed desymmetrization of diketones has been explored as a key step in the chemical synthesis of this compound, showing high enantioselectivity mdpi.comnih.gov.

Furthermore, the heterologous expression of this compound biosynthetic genes in suitable host organisms allows for the reconstitution of the biosynthetic pathway and the potential for engineered production nih.govnih.govacs.org. By manipulating the genes and enzymes involved, it may be possible to optimize the production of this compound or to generate novel this compound analogs with altered properties nih.govacs.org. Structural information on key enzymes like terpene cyclases is vital for rational enzyme design and engineering to improve catalytic efficiency or alter substrate specificity for biocatalytic applications researchgate.netmdpi.com. The application of biocatalysis in the synthesis of complex natural products like this compound highlights its potential as a powerful tool in organic synthesis researchgate.net.

Research Methodologies for Paspaline Study

Isolation and Purification Techniques

Obtaining pure paspaline from natural sources, primarily fungi such as Penicillium and Claviceps species nih.govmdpi.comresearchgate.net, requires effective isolation and purification strategies to separate it from complex mixtures of other metabolites.

Chromatographic Methods (Silica Flash Chromatography, Preparative HPLC)

Chromatographic techniques are indispensable for the separation of this compound from crude extracts. Silica (B1680970) flash chromatography is often employed as an initial step for preliminary purification and fractionation of the extract mdpi.comresearchgate.net. This method utilizes a silica gel stationary phase and various solvent systems to separate compounds based on their polarity researchgate.netrroij.com.

Following flash chromatography, preparative High-Performance Liquid Chromatography (HPLC) is commonly used for further purification to obtain this compound in high purity mdpi.comresearchgate.netnih.gov. Preparative HPLC offers higher resolution compared to flash chromatography, allowing for the separation of closely related compounds plantaanalytica.com. Different stationary phases (e.g., C18, phenyl) and mobile phases (e.g., methanol-water, acetonitrile-water) can be optimized to achieve effective separation of this compound and other indole (B1671886) diterpenoids mdpi.comnih.govplantaanalytica.commdpi.com. For instance, purification of this compound and related compounds from Penicillium brefeldianum has been achieved using preparative HPLC with methanol-water or acetonitrile-water systems nih.govmdpi.com.

Crystallization for High Purity Isolation

In some cases, crystallization can be employed as a final purification step to obtain highly pure this compound. This technique relies on the differential solubility of compounds in a solvent or mixture of solvents. By carefully controlling conditions such as temperature and solvent composition, this compound can be induced to crystallize out of solution, leaving impurities behind mdpi.com. This compound has been successfully purified and crystallized from sources like Penicillium paxilli and Claviceps paspali mdpi.com.

Structural Elucidation and Stereochemical Analysis

Once isolated and purified, the structure and stereochemistry of this compound are determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the planar structure of this compound. Both 1D NMR (¹H and ¹³C NMR) and 2D NMR techniques (such as COSY, HSQC, HMBC, and NOESY) are crucial for assigning proton and carbon signals and establishing the connectivity of atoms within the molecule nih.govnih.govresearchgate.netresearchgate.netnd.edu.

¹H NMR spectra provide information about the types of protons present, their chemical environments, and their coupling interactions, which helps in identifying different structural fragments. ¹³C NMR spectra reveal the carbon skeleton of the molecule nih.govmdpi.com. 2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy), provide correlations between protons and carbons, and between coupled protons, respectively, enabling the assembly of the entire carbon framework and the identification of functional groups nih.govmdpi.comacs.org. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide spatial proximity information between protons, which is vital for determining the relative configuration of chiral centers nih.govresearchgate.net. Although initial NMR studies on this compound were published in the late 1970s, signal assignments were refined in subsequent years, and 2D NMR techniques significantly advanced the structural elucidation of novel indole diterpenoids nih.gov.

High-Resolution Mass Spectrometry (HR-ESI-MS) for Molecular Formula Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular mass of this compound, which allows for the calculation of its elemental composition and confirmation of its molecular formula nih.govresearchgate.netresearchgate.netresearchgate.netasm.org. ESI-MS is a soft ionization technique suitable for analyzing polar and less volatile compounds like this compound, producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) nih.gov. The high resolution provides accurate mass measurements, distinguishing between compounds with very similar nominal masses nih.govresearchgate.net. For example, HR-ESI-MS analysis of this compound C showed an [M + H]⁺ ion at m/z 480.3474, consistent with the molecular formula C₃₁H₄₅NO₃ nih.gov.

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules like this compound nih.govresearchgate.netresearchgate.nethhu.demdpi.comresearchgate.net. ECD measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. The resulting ECD spectrum, with its characteristic Cotton effects (peaks and troughs), is sensitive to the three-dimensional arrangement of atoms nih.govhhu.deresearchgate.net. By comparing the experimental ECD spectrum with theoretically calculated ECD spectra for different possible stereoisomers, the absolute configuration can be assigned hhu.demdpi.comresearchgate.net. ECD has been successfully applied to determine the absolute configurations of this compound derivatives and other indole diterpenoids nih.govresearchgate.netresearchgate.nethhu.demdpi.com. For instance, the absolute configurations of this compound C and D were assigned through comparison of their ECD spectra with those of known analogues nih.govresearchgate.net.

X-ray Crystallographic Analysis for Conclusive Structural Confirmation

X-ray crystallography plays a crucial role in the definitive determination of the absolute and relative configurations of complex organic molecules like this compound and its analogs nih.govmdpi.comresearchgate.netnih.govchemrxiv.orgacs.orgacs.orgresearchgate.netresearchgate.net. This technique provides precise three-dimensional structural information by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound nih.gov.

For this compound itself, X-ray diffraction studies were instrumental in establishing its complete structure in 1980 nih.govnih.gov. In synthetic endeavors, X-ray crystallography has been employed to confirm the stereochemistry of intermediates and the final product, ensuring the accuracy of the synthesized structure compared to the natural product nih.govchemrxiv.org. For instance, single-crystal X-ray analysis confirmed the structure of synthetic this compound, showing agreement with previously reported data nih.gov. The absolute configuration of new indole diterpenoids, including this compound-type compounds, has been determined or confirmed by single-crystal X-ray analysis, often in conjunction with other methods like ECD spectroscopy mdpi.comresearchgate.netnih.gov.

X-ray crystallography requires crystalline samples of sufficient quality nih.gov. While providing highly detailed structural data, it may not be as routinely applicable as spectroscopic methods due to the requirement for crystallization and potentially larger sample amounts nih.gov.

Spectroscopic Characterization of this compound-Type Compounds

Spectroscopic techniques are indispensable for the characterization and structural elucidation of this compound and its related indole diterpenoids researchgate.netnih.govnih.govmdpi.commdpi.comresearchgate.net. A combination of methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides complementary information about the molecular structure, functional groups, and fragmentation patterns researchgate.netsciepub.comarxiv.orgarxiv.orglehigh.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1D (¹H and ¹³C NMR) and 2D techniques (such as COSY, HMBC, HSQC, and NOESY), is fundamental for determining the carbon-hydrogen framework and connectivity within the molecule researchgate.netnih.govmdpi.commdpi.com. Early NMR studies on this compound were conducted, with signal assignments refined over time nih.gov. 2D NMR techniques have significantly advanced the structural elucidation of novel indole diterpenoids nih.gov. Detailed analysis of chemical shifts, coupling constants, and NOESY correlations allows for the determination of relative configurations mdpi.commdpi.com.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for determining the molecular formula and identifying structural subunits sciepub.comlehigh.edumdpi.com. High-resolution MS (HR-ESI-MS) is commonly used to obtain accurate mass measurements, allowing for the determination of the elemental composition of this compound-type compounds researchgate.netnih.govmdpi.com. LC-MS is a powerful hyphenated technique used for the analysis of organic compounds, including natural product mycotoxins like this compound nih.govasm.org.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional groups within the molecule based on characteristic absorption bands corresponding to molecular vibrations researchgate.netsciepub.comlehigh.edu.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly useful for compounds containing chromophores like the indole ring in this compound sciepub.comlehigh.edu. ECD spectroscopy, a type of UV-Vis spectroscopy, is valuable for determining the absolute configuration of chiral molecules, often used in conjunction with computational methods mdpi.comresearchgate.netnih.govmdpi.com.

Spectroscopic data for this compound and its derivatives are often compared with literature values to confirm structural assignments mdpi.comacs.org.

Here is a representative table illustrating types of spectroscopic data obtained for this compound-type compounds:

| Spectroscopic Technique | Information Provided | Example Findings (this compound/Analogs) |

| ¹H NMR | Number and type of protons, their chemical environment, coupling patterns | Presence of exchangeable proton (NH), aromatic protons, methyl groups mdpi.com. Determination of relative configurations via NOESY correlations mdpi.commdpi.com. |

| ¹³C NMR | Number and type of carbon atoms, their chemical environment | Carbon skeleton and presence of specific carbon types (e.g., quaternary carbons) mdpi.com. |

| HR-ESI-MS | Accurate molecular mass, elemental composition | Molecular formula determination (e.g., C₃₁H₄₅NO₃ for this compound C) mdpi.com. |

| IR | Identification of functional groups | Characteristic absorption bands for NH, C=O, etc. mdpi.com. |

| UV-Vis/ECD | Electronic transitions, absolute configuration | Absorption maxima for indole chromophore mdpi.com. Negative Cotton effect around 230-250 nm related to absolute configuration nih.govmdpi.com. |

Advanced Analytical Techniques for Metabolite Profiling

Advanced analytical techniques are essential for the comprehensive profiling of this compound and its related metabolites in complex biological matrices mdpi.comnih.govchemrxiv.orgplos.org. Metabolite profiling aims to identify and quantify a wide range of small molecules present in a biological system mdpi.comnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a cornerstone technique in metabolomics and is widely applied for the analysis of this compound and its derivatives nih.govmdpi.comasm.orgnih.govchemrxiv.orgmedinadiscovery.comacs.org. The coupling of liquid chromatography for separation with mass spectrometry for detection allows for the analysis of diverse metabolites based on their polarity and mass-to-charge ratio mdpi.comchemrxiv.orgmedinadiscovery.com. LC-MS can be used for both targeted (analysis of specific known metabolites) and untargeted (analysis of a broad range of metabolites) profiling medinadiscovery.com. High-resolution LC-MS systems, such as LC-QTOF and LC-triple quadrupole, provide detailed information for metabolite identification and quantification medinadiscovery.com. LC-ESI-MS has been used to analyze reaction products involving this compound asm.org.

Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS is more commonly used for relatively polar compounds like many indole diterpenoids, GC-MS is suitable for the analysis of volatile and semi-volatile metabolites mdpi.commedinadiscovery.com.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC-MS/MS offers enhanced chromatographic separation speed and resolution coupled with the high sensitivity and specificity of tandem mass spectrometry plos.org. This technique is powerful for the detection and identification of metabolites in complex samples plos.org.

NMR-Based Metabolomics: NMR spectroscopy can also be applied to metabolomics studies, providing structural information on identified metabolites mdpi.comnih.gov. 2D NMR strategies are particularly useful in this context mdpi.comnih.gov.

These advanced techniques, often coupled with sophisticated data processing and bioinformatics tools, enable the detection and characterization of this compound and its diverse metabolic transformation products in various biological sources mdpi.comnih.govmedinadiscovery.com.

Here is a table summarizing advanced analytical techniques used in metabolite profiling relevant to this compound studies:

| Analytical Technique | Principle | Application in this compound Metabolite Profiling |

| LC-MS | Separation by liquid chromatography, detection by mass spectrometry | Targeted and untargeted profiling of this compound and its polar metabolites in biological extracts mdpi.comasm.orgchemrxiv.orgmedinadiscovery.comacs.org. |

| GC-MS | Separation by gas chromatography, detection by mass spectrometry | Analysis of volatile and semi-volatile metabolites (less common for core this compound structure but relevant for some derivatives/pathway intermediates) mdpi.commedinadiscovery.com. |

| UPLC-MS/MS | High-resolution liquid chromatography coupled with tandem mass spectrometry | Sensitive and specific detection and identification of this compound and metabolites in complex matrices plos.org. |

| NMR-based Metabolomics | Analysis of metabolite mixtures using NMR spectroscopy | Structural information and quantification of metabolites in biological samples mdpi.comnih.gov. |

Paspaline in the Context of Fungal Secondary Metabolism

Taxonomic Distribution of Paspaline-Producing Fungi

Indole-diterpenes, including this compound and its derivatives, are primarily produced by a select group of ascomycetous fungi. nih.govresearchgate.netresearchgate.netnih.govkib.ac.cn The production of this compound-derived IDTs has been observed in over 50 fungal species. nih.gov The majority of these species belong to two classes within the Pezizomycotina subphylum: the Eurotiomycetes and the Sordariomycetes. nih.gov

Occurrence in Penicillium, Aspergillus, and Claviceps Species

Within the Eurotiomycetes, species from the genera Aspergillus and Penicillium are prominent producers of this compound-derived IDTs. nih.govresearchgate.netresearchgate.netkib.ac.cn For instance, Penicillium paxilli is a key model organism for studying the biosynthesis of paxilline (B40905), an IDT derived from this compound. nih.govnih.gov Penicillium camemberti has also been found to produce bioactive paxilline analogues. nih.gov In the genus Aspergillus, species such as A. flavus and A. oryzae are reported to produce this compound and related IDTs. researchgate.net Certain Aspergillus and Emericella species, including the notable aflatoxin producer A. flavus, produce this compound-derived IDTs. nih.gov

In the Sordariomycetes, species of the genus Claviceps are known producers of this compound-derived alkaloids. nih.govresearchgate.netresearchgate.netnih.govkib.ac.cn Claviceps paspali, a parasite of wild grasses, produces tremorgenic and neurotoxic IDTs such as paspalitrems A and B. nih.gov Paspalicine and paspalinine, also this compound derivatives, were initially isolated from Claviceps paspali. researchgate.net

Endophytic Fungi as Sources of this compound

Endophytic fungi, which live symbiotically within plants, represent another important source of this compound and its derivatives. nih.govnih.govmdpi.commdpi.com Fungi of the genus Epichloë, which form symbiotic relationships with grasses, produce IDTs like epoxy-janthitrem and lolitrem. mdpi.com While Epichloë species are known to produce complex IDTs, this compound itself has been isolated from Neotyphodium lolii-infected perennial ryegrass seed. grassland.org.nz Neotyphodium species, which are now classified under Epichloë, are recognized producers of IDTs. nih.gov An Epichloë sp. strain isolated from Hordeum bogdanii has been reported to produce this compound. mdpi.com

Below is a table summarizing some fungal genera and the this compound-derived IDTs they are known to produce:

| Fungal Genus | This compound-Derived IDTs Reported |

| Penicillium | This compound, Paxilline, Penitrem A, Penitrem B, Penitrem D, Terpendoles nih.govresearchgate.netresearchgate.netwikipedia.orgnih.govnih.govlww.comuni.lu |

| Aspergillus | This compound, Aflatrem, Penitrem A nih.govresearchgate.netresearchgate.netwikipedia.orgidrblab.netnih.govnih.gov |

| Claviceps | This compound, Paspalicine, Paspalinine, Paspalitrems A and B researchgate.netresearchgate.netnih.govnih.govnih.govhawaii.edunih.gov |

| Epichloë | Lolitrem B, Paxilline, Epoxy-janthitrem, this compound grassland.org.nzmdpi.commdpi.com |

| Neotyphodium | Lolitrem B, Paxilline, this compound grassland.org.nznih.govmdpi.com |

| Tolypocladium | Terpendoles nih.govnih.gov |

| Mucor | Penitrem A, Penitrem B nih.govnih.govnih.govdntb.gov.ua |

Regulation of this compound Production in Fungal Cultures

The biosynthesis of this compound is governed by specific enzymatic steps encoded by genes typically found in biosynthetic gene clusters (BGCs). genome.jpnih.govrsc.orgrsc.org The initial steps of IDT biosynthesis, which lead to the formation of this compound, are highly conserved across different fungal species. rsc.orgrsc.org

The biosynthesis of this compound begins with the formation of geranylgeranyl diphosphate (B83284) (GGPP), catalyzed by a GGPP synthase, such as PaxG in Penicillium paxilli. nih.govgenome.jprsc.org An indole (B1671886) prenyltransferase, such as PaxC, then catalyzes the prenylation of an indole moiety (derived from tryptophan or a precursor like indole-3-glycerol phosphate) with GGPP, producing 3′-geranylgeranylindole (3′-GGI). genome.jpkib.ac.cnmdpi.comrsc.orgacs.org

The construction of the hexacyclic this compound structure from 3′-GGI involves iterative cycles of activation and cyclization. rsc.org A flavin-dependent monooxygenase, like PaxM, epoxidizes the third olefinic moiety of the diterpene tail. rsc.orgacs.org A terpene cyclase, such as PaxB, then catalyzes a regio- and stereo-specific cyclization cascade to produce emindole SB. rsc.org A second epoxidation by PaxM on the terminal terpene olefin of emindole SB primes the formation of the tetrahydropyran (B127337) (THP) ring. rsc.org Subsequent cyclization generates the THP ring, leading to the formation of this compound. rsc.org While earlier studies attributed this final cyclization to IdtB-type cyclases, more recent research indicates that distinct cluster-encoded cyclases, such as IdtA and IdtS found in Eurotiomycetes and Sordariomycetes respectively, are responsible for delivering the THP functionality. rsc.org

The presence and expression of the genes encoding these enzymes (e.g., paxG, paxC, paxM, paxB, idtA, idtS) are crucial for the regulation of this compound production. genome.jpnih.govrsc.orgrsc.org The pax gene cluster in P. paxilli is a well-studied example, where four genes (paxG, paxC, paxM, and paxB) have been identified as sufficient for this compound biosynthesis. rsc.org Deletion of paxG results in the complete elimination of IDT production in P. paxilli. nih.gov

Relationship of this compound to Other Fungal Alkaloids

This compound holds a central position in the biosynthesis of a large family of indole-diterpene alkaloids. nih.govresearchgate.netgenome.jpgrassland.org.nzresearchgate.net It is often considered the first stable and less modified intermediate in the pathways leading to more complex IDTs. genome.jp

This compound as a Precursor to Paxilline and Other IDTs

This compound serves as a key precursor for the biosynthesis of numerous other this compound-derived IDTs. nih.govresearchgate.netgrassland.org.nzmdpi.com The core hexacyclic this compound structure, which includes a THP ring derived from the diterpenoid moiety, is further elaborated through various enzymatic modifications. researchgate.netrsc.orgrsc.org These modifications, including prenylation, oxidation, reduction, cyclization, and chlorination, contribute to the structural diversity observed among this compound-derived IDTs. nih.gov

One well-established example is the biosynthesis of paxilline, which is produced from this compound through the action of additional enzymes, such as P450 monooxygenases like PaxP and PaxQ in P. paxilli. rsc.org this compound can be oxidized to 13-desoxypaxilline and then to paxilline by monooxygenases of the cytochrome P450 system. mdpi.com

Interconnections with Aflatrem, Janthitrem, Lolitrem, Paspalitrem, Penitrem, and Terpendole Pathways

The biosynthetic pathways of many prominent fungal IDTs branch off from this compound. nih.govresearchgate.net These include the pathways leading to aflatrem, janthitrem, lolitrem, paspalitrem, penitrem, and terpendole. nih.govresearchgate.netrsc.orgrsc.org

Aflatrem: Aflatrem is a this compound-derived IDT. nih.govresearchgate.net Studies have investigated the biosynthesis of aflatrem, identifying gene loci involved in its production in Aspergillus flavus. genome.jp

Janthitrem: Janthitrems are also biogenetically related to this compound. nih.govrsc.org The JAN gene cluster in Penicillium janthinellum is involved in janthitrem biosynthesis. rsc.org

Lolitrem: Lolitrem B, a complex IDT found in grasses infected by Epichloë endophytes, is synthesized via a pathway where this compound is a probable key intermediate. grassland.org.nzmdpi.com The LTM gene cluster in Epichloë festucae is associated with lolitrem B biosynthesis. genome.jprsc.org

Paspalitrem: Paspalitrems, such as paspalitrem A and B produced by Claviceps paspali, are directly derived from this compound. nih.govresearchgate.netnih.govhawaii.edu

Penitrem: Penitrems, including penitrem A, are significant this compound-derived mycotoxins produced by species like Penicillium crustosum and Aspergillus. nih.govwikipedia.orgnih.govuni.lu The PTM gene cluster in Penicillium crustosum is involved in penitrem biosynthesis. rsc.org

Terpendole: Terpendoles are another group of IDTs structurally related to this compound. nih.govrsc.orgrsc.org The TER gene cluster in Tolypocladium album is involved in terpendole K biosynthesis. nih.govgenome.jprsc.org

These interconnections highlight this compound's role as a central hub in the complex network of fungal indole-diterpene biosynthesis, with different fungal species possessing the enzymatic machinery to further modify the this compound scaffold into a wide variety of structurally diverse compounds. nih.govresearchgate.netresearchgate.net

Biosynthetic Pathway Engineering in Host Microorganisms for this compound Research

Biosynthetic pathway engineering in host microorganisms has proven to be a powerful approach for studying the biosynthesis of fungal secondary metabolites like this compound and for producing these compounds. clockss.orgresearchgate.net This strategy involves reconstituting the genes responsible for a specific biosynthetic pathway in a heterologous host, allowing for the isolation and characterization of intermediates and enzymes, and potentially enabling the production of the target compound or novel derivatives. clockss.orgresearchgate.net

Research into this compound biosynthesis has significantly benefited from the use of heterologous expression systems, notably Aspergillus oryzae. clockss.orgacs.org By introducing the relevant genes from the P. paxilli paxilline BGC into A. oryzae, researchers have been able to dissect the enzymatic steps leading to this compound. clockss.orgacs.org

The core pathway for this compound biosynthesis in P. paxilli involves four key enzymes encoded by the pax genes: PaxG, PaxC, PaxM, and PaxB. rsc.orgasm.orgnih.gov

PaxG: A geranylgeranyl pyrophosphate (GGPP) synthase that catalyzes the formation of GGPP, a diterpene precursor. nih.govrsc.org

PaxC: An indole prenyltransferase that catalyzes the prenylation of indole-3-glycerol phosphate (B84403) (or indole) with GGPP to form 3′-geranylgeranylindole (3′-GGI). rsc.orgasm.orgacs.org

PaxM: A flavin-dependent monooxygenase that performs epoxidation reactions on the diterpene tail of 3′-GGI. rsc.orgasm.orgacs.org

PaxB: A cyclase involved in the cyclization cascade that converts the epoxidized intermediate into the complex ring system of this compound. rsc.orgasm.orgacs.org

Studies using A. oryzae as a host have demonstrated that the stepwise introduction of these four pax genes is sufficient for the biosynthesis of this compound. clockss.orgnih.gov This heterologous reconstitution has allowed for the isolation of biosynthetic intermediates and the detailed study of the enzymes' functions. clockss.orgacs.org For instance, in vitro and in vivo experiments using this system have helped elucidate the substrates of PaxC and PaxB and confirm the epoxidation/cyclization mechanism involved in constructing the this compound core structure. acs.org

Recent research has further refined the understanding of this compound biosynthesis, particularly regarding the formation of the tetrahydropyran (THP) ring, a characteristic feature of this compound and many other IDTs. rsc.orgrsc.org Contrary to earlier proposals, distinct cluster-encoded cyclases, IdtA in Eurotiomycetes and IdtS in Sordariomycetes, are responsible for delivering the THP functionality. rsc.orgrsc.org This was demonstrated through gene deletion, complementation, and heterologous reconstruction experiments. rsc.orgrsc.org For example, introducing the ltmS gene from Epichloë festucae into a P. paxilli ΔpaxA strain restored efficient conversion of an intermediate to this compound. rsc.org

Biosynthetic engineering also allows for the investigation of enzyme promiscuity and the potential to generate novel compounds. Studies have shown that some indole diterpene prenyltransferases, such as AtmD from Aspergillus flavus, can accept this compound as a substrate and catalyze prenylation, demonstrating the potential for altering prenylation patterns. asm.org

The use of engineered host microorganisms like A. oryzae has enabled the production of this compound and other IDTs at potentially higher yields compared to native producers. clockss.org Reconstitution of the paxilline pathway in A. oryzae has reportedly achieved yields of this compound and other IDTs around 100 mg/L. clockss.org

This table summarizes some of the key genes and enzymes involved in this compound biosynthesis, particularly in P. paxilli, which are central to biosynthetic engineering efforts:

| Gene | Enzyme | Function in this compound Biosynthesis |

| paxG | GGPP Synthase | Catalyzes formation of Geranylgeranyl Pyrophosphate (GGPP). nih.govrsc.org |

| paxC | Indole Prenyltransferase | Catalyzes formation of 3′-Geranylgeranylindole (3′-GGI). rsc.orgasm.orgacs.org |

| paxM | FAD-dependent Monooxygenase | Catalyzes epoxidations on the diterpene chain. rsc.orgasm.orgacs.org |

| paxB | Indole Diterpene Cyclase | Catalyzes cyclization steps to form the this compound skeleton. rsc.orgasm.orgacs.org |

| paxA | Cyclase (Eurotiomycetes) | Involved in THP ring formation. rsc.orgrsc.org |

| idtS | Cyclase (Sordariomycetes) | Involved in THP ring formation (orthologue of PaxA). rsc.orgrsc.org |

The ability to reconstitute and manipulate the this compound biosynthetic pathway in heterologous hosts provides a powerful platform for understanding the complex enzymatic mechanisms involved and for exploring the potential for producing this compound and related IDTs through synthetic biology approaches. nih.govresearchgate.net

Structure Activity Relationship Studies: General Principles for Indole Diterpenoids

Investigation of Core Scaffold Modifications and Their Influence on Biological Interactions

Modifications to the core multicyclic scaffold of Paspaline can profoundly impact its biological interactions. The hexacyclic framework, consisting of the indole (B1671886) ring fused to the diterpene-derived rings (often labeled A-F), is central to its recognition by biological targets. rsc.orgresearchgate.net While specific detailed SAR data on systematic core scaffold modifications of this compound itself is less abundant in the provided context compared to its derivatives, studies on related indole diterpenoids highlight the importance of this rigid core. For instance, the unique indoloterpenoid motif is common to many congeners with varied biological effects. nih.gov The fusion of the indole moiety to the rearranged diterpene fragment is a defining feature. nih.gov Alterations or rearrangements of these ring systems can lead to compounds with distinct activity profiles, as seen in the diverse subgroups derived from this compound. researchgate.netsemanticscholar.org The presence and arrangement of the rings, particularly the tetrahydropyran (B127337) (THP) ring which is characteristic of many this compound-type indole diterpenoids, are crucial for their biological roles. rsc.org

Analysis of Functional Group Alterations on the this compound Skeleton

The this compound skeleton contains various functional groups, including hydroxyl groups and the indole nitrogen, which can be sites of modification. uni.lu These functional groups play a significant role in mediating interactions with biological targets through hydrogen bonding, hydrophobic interactions, and other forces. solubilityofthings.com

Research on this compound and its derivatives has provided some insights into the impact of functional group alterations:

Hydroxyl Groups: The presence and position of hydroxyl groups are often critical for biological activity in indole diterpenoids. For example, early SAR studies on tremorgenic effects suggested that the presence of a hydroxyl group at C13 might confer tremorgenic properties in related compounds. nih.gov While this compound itself has hydroxyl groups, their specific roles in its reported activities (e.g., anti-proliferative effects) are subjects of ongoing research. nih.gov

Indole Moiety Modifications: Modifications of the indole-containing fragment in related paxilline-type indole diterpenoids were notably not well-tolerated in some SAR studies, suggesting the importance of this part of the molecule for activity. nih.gov This implies that the intact indole ring and its immediate environment are crucial for the biological function of this compound and its direct derivatives.

Oxidation Patterns: The oxidation state at various carbons on the diterpene skeleton contributes to the structural diversity and biological activity of this compound-derived indole diterpenoids. researchgate.net For instance, differences in oxidation at C13 did not show a strong dependence on the inhibition of high-conductance calcium-activated potassium (BK) channels across various congeners, suggesting complex SAR for this target. nih.gov this compound itself undergoes oxidation steps in the biosynthesis of more complex derivatives like paxilline (B40905). rsc.org

Specific examples of functional group alterations and their reported effects are summarized in the table below, drawing from studies on this compound and closely related biosynthetic precursors or simple derivatives that retain the core this compound features.

| Compound Name | Key Functional Group Alteration relative to this compound | Reported Biological Effect Change | Source |

| Paspalicine | Lacks hydroxyl group present in this compound (position not explicitly stated as C13 in source) researchgate.net | Lacking tremor activity, effective blocker of maxi-K channels researchgate.net | researchgate.net |

| Emindole SB | Biosynthetic precursor, simpler functionalization nih.gov | Retains antiproliferative, antimigratory, and total β-catenin suppressing effects of penitrem A, but lacks BK channel inhibition and tremorgenicity nih.gov | nih.gov |

Note: this compound (CID 115028) and Paspalicine (CID 103095) are distinct compounds, though structurally related. Emindole SB (CID 102239810) is a precursor to this compound. rsc.orgnih.govuni.lu

Stereochemical Configuration Effects on Molecular Recognition

The stereochemical configuration of this compound's multiple chiral centers is a critical determinant of its biological activity. nih.govnih.gov The complex polycyclic structure features several stereocenters, including three all-carbon quaternary centers and the stereochemistry of the fused ring systems. nih.govnih.gov The trans-anti-trans configuration of the 5,6,6-fused ring system is a signature feature. nih.gov

Research highlights the importance of stereochemistry:

Specific Stereocenters: The precise stereochemistry at key positions is essential for the molecule to interact effectively with its biological targets. Synthetic efforts towards this compound and related molecules emphasize the need for highly stereocontrolled reactions to assemble the correct configuration. nih.govnih.govresearchgate.net

Influence on Activity: Differences in stereochemistry among indole diterpenoid congeners contribute to their varied biological profiles. While direct comparative studies on this compound stereoisomers are not detailed in the provided results, the emphasis on stereocontrolled synthesis underscores the understanding that incorrect stereochemistry would likely lead to significantly altered or abolished biological activity. nih.govnih.gov For example, synthetic studies noted that the stereochemistry of a reduction step was influenced by the presence of a specific methyl group, indicating the sensitivity of the molecule's conformation and reactivity to subtle structural features. nih.gov

Exploring Chemical Space around the this compound Motif for Research Probes

Strategies include:

Synthesis of Analogs: Chemical synthesis allows for the targeted creation of this compound analogs with specific structural changes. researchgate.netcaltech.edu This is particularly important for complex natural products like this compound, where natural abundance may be limited or the desired modifications are not found in nature. researchgate.net Synthetic efforts have focused on developing routes to access the core skeleton and introduce variations. nih.govnih.govescholarship.orgnih.gov

Identification of Biosynthetic Derivatives: this compound is a precursor to a large number of indole diterpenoids. rsc.orgresearchgate.net Studying these naturally occurring derivatives provides a form of chemical space exploration, revealing how enzymatic modifications of the this compound skeleton lead to compounds with different activities (e.g., tremorgenic vs. non-tremorgenic, different ion channel modulation). researchgate.netnih.govsemanticscholar.org

Modular Synthesis: Modular synthetic strategies can facilitate the generation of diverse analogs by allowing for the coupling of different molecular fragments, enabling more extensive SAR studies. caltech.edu

The goal of this exploration is to identify compounds that can serve as specific tools to probe biological pathways or targets, such as analogs that selectively inhibit certain enzymes or interact with particular receptors, without necessarily having the native activity profile of this compound. For example, some this compound-derived compounds have shown activity against cancer cell lines or as potassium channel antagonists, making them leads for further investigation and modification. nih.govnih.gov

Computational Approaches in Structure-Activity Correlation Analysis

Computational approaches play an increasingly important role in understanding and predicting the SAR of complex molecules like this compound. mpg.dedokumen.pub These methods can complement experimental studies by providing insights into molecular properties, binding interactions, and the energetic favorability of different conformations or reaction pathways. chemrxiv.orgresearchgate.net

Applications of computational methods in this compound SAR and related studies include:

Molecular Docking Studies: These studies can predict how this compound or its analogs might bind to target proteins, providing insights into the key interactions that govern binding affinity and specificity. acs.org

Density Functional Theory (DFT) Calculations: DFT calculations can be used to analyze the energetic favorability of different molecular structures, reaction intermediates, and transition states, aiding in the design of synthetic routes and understanding the relative stability of different stereoisomers or conformers. chemrxiv.orgresearchgate.net This can be particularly useful for complex polycyclic systems like this compound. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: While not specifically detailed for this compound in the provided snippets, QSAR approaches generally involve building statistical models that correlate structural descriptors of a series of compounds with their biological activity. mpg.de This can help identify the structural features that are most important for activity and predict the activity of new, untested analogs.

Computational Augmentation of Synthesis Design: Computational tools can augment traditional retrosynthetic analysis by predicting the feasibility of challenging chemical transformations and evaluating the energetic favorability of different synthetic pathways, which is relevant for accessing this compound analogs for SAR studies. nih.govdokumen.pubchemrxiv.orgresearchgate.netacs.org

Computational methods can help to rationalize observed SAR, guide the design of new compounds for synthesis and testing, and prioritize which modifications are most likely to yield compounds with desired properties. solubilityofthings.commpg.de

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Paspaline Analogues

The structural complexity of this compound presents significant challenges and opportunities for synthetic chemists. Developing efficient and stereocontrolled total syntheses of this compound and its analogues is a key area of research. Early total syntheses, such as those reported by Smith and co-workers, involved numerous steps. nih.govcolab.wsacs.org More recent efforts have aimed to reduce the number of synthetic operations and improve efficiency. For example, a stereocontrolled total synthesis utilizing a highly diastereoselective enzymatic desymmetrization, substrate-directed epoxidation, Ireland-Claisen rearrangement, and diastereotopic group selective C–H acetoxylation has been reported. acs.orgnih.govnih.gov This approach highlights the potential of integrating various synthetic strategies to assemble the complex this compound core with high stereofidelity. nih.gov

Computational chemistry is also emerging as a powerful tool in designing novel synthetic routes for this compound and related indole (B1671886) diterpenes. yale.edursc.org Density functional theory (DFT) calculations, for instance, have been used to evaluate and prioritize chemical pathways, leading to significantly shorter synthetic sequences for compounds like this compound A. yale.edursc.org This computation-guided approach offers the potential for developing more efficient and practical methods for producing this compound analogues, which is crucial for further biological evaluation and the exploration of structure-activity relationships. yale.edudntb.gov.ua

Future synthetic methodologies are likely to explore novel cascade reactions, C–H functionalization strategies, and the application of photoredox or electroredox catalysis to construct the intricate polycyclic framework of this compound and its derivatives. researchgate.net The development of unified synthetic strategies applicable to a range of this compound-type indole diterpenoids remains a significant goal. nih.govescholarship.org

Advanced Enzymatic Approaches for Controlled this compound Synthesis

Understanding and harnessing the enzymatic machinery involved in this compound biosynthesis offers a promising avenue for controlled synthesis and the generation of novel analogues. This compound biosynthesis in fungi involves a series of enzymatic steps starting from geranylgeranyl pyrophosphate (GGPP) and tryptophan. mdpi.comrsc.orgnih.govrsc.org Key enzymes identified in the biosynthesis of this compound and related indole diterpenes include prenyltransferases (e.g., PaxG, PaxC), flavin-dependent monooxygenases (e.g., PaxM), and terpene cyclases (e.g., PaxB, IdtA, IdtS). mdpi.comrsc.orgnih.govrsc.org

Recent research has shed light on the specific roles of these enzymes. For instance, PaxG catalyzes the formation of GGPP, and PaxC catalyzes the prenylation of indole to form 3-geranylgeranylindole (3'-GGI). rsc.orgnih.govrsc.org Subsequent steps involve epoxidation by PaxM and cyclization catalyzed by terpene cyclases like PaxB, and more recently identified IdtA and IdtS, to form the this compound skeleton. rsc.orgnih.govrsc.org Notably, recent studies have clarified the role of previously overlooked cyclases, IdtA and IdtS, in forming the tetrahydropyran (B127337) (THP) ring, a characteristic feature of this compound and related IDTs. rsc.orgrsc.org

Advanced enzymatic approaches involve the heterologous expression of biosynthetic gene clusters in suitable host organisms to produce this compound and its intermediates. mdpi.comrsc.org This allows for the controlled production of specific compounds and facilitates the study of individual enzyme functions. Future research will likely focus on engineering these enzymatic pathways to produce structural variants of this compound with potentially altered biological activities. This could involve directed evolution of enzymes to accept different substrates or catalyze modified reactions, leading to the generation of non-natural this compound analogues. researchgate.net Synthetic biology approaches, combining genetic engineering and enzymatic catalysis, hold significant potential for the sustainable and controlled production of this compound and its derivatives. researchgate.net

Exploration of Undiscovered this compound-Type Natural Products

Despite significant research into fungal secondary metabolites, there is still a vast potential for discovering novel this compound-type indole diterpenoids from diverse natural sources, particularly endophytic fungi and other microorganisms. researchgate.netresearchgate.netaccscience.com Endophytic fungi, which live within plant tissues, have proven to be a rich source of structurally diverse natural products, including terpenoids. researchgate.net

Modern techniques in genomics and metabolomics are accelerating the discovery process. mdpi.comresearchgate.net Genome mining allows for the identification of putative biosynthetic gene clusters (BGCs) that may encode enzymes for the synthesis of novel indole diterpenes. mdpi.com Coupled with metabolomic analysis, which identifies the compounds produced by an organism, researchers can link specific BGCs to novel this compound-type structures. researchgate.net

Exploration efforts are expanding to underexplored environments, including marine habitats, which are known to harbor fungi producing unique secondary metabolites. accscience.comnih.gov The isolation and structural elucidation of new this compound analogues, such as paspalines C and D from Penicillium brefeldianum, highlight the continued potential for discovery in these areas. nih.gov

Future research will involve systematic screening of microbial libraries using advanced analytical techniques and bioactivity-guided fractionation to isolate and characterize new this compound-type compounds. researchgate.net Understanding the ecological roles of these natural products in their native environments may also provide clues about their potential biological activities and guide the search for new analogues.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Mycology

Addressing the complexities of this compound and its related compounds necessitates a strong interdisciplinary approach, integrating expertise from chemistry, biology, and mycology. researchgate.netxjtlu.edu.cnvetinst.nocirdjournals.comnajah.edu

From a chemical perspective, interdisciplinary research involves the application of advanced synthetic methodologies and analytical techniques to probe the structure-activity relationships of this compound analogues. researchgate.netresearchgate.net Collaboration with biologists is crucial for evaluating the biological activities of newly synthesized or isolated compounds, including their potential interactions with cellular targets and their effects on biological pathways. researchgate.netnih.gov

Mycology plays a vital role in identifying and culturing fungi that produce this compound and related indole diterpenes. mdpi.comnih.gov Understanding fungal genetics, physiology, and ecology is essential for optimizing fermentation conditions for natural product isolation and for manipulating biosynthetic pathways through genetic engineering. mdpi.comresearchgate.net

Interdisciplinary studies are also crucial for elucidating the biological functions of this compound in the producing organisms and in their interactions with other organisms, such as host plants or animals. researchgate.net For example, research into the tremorgenic effects of this compound-derived mycotoxins requires collaboration between mycologists, chemists, and neurobiologists. nih.gov

Future interdisciplinary efforts will focus on leveraging technologies like CRISPR-Cas9 for targeted manipulation of fungal biosynthetic gene clusters, integrating computational modeling with experimental studies to predict and understand biological interactions, and developing novel bioassays for high-throughput screening of this compound analogues for various biological activities. mdpi.comyale.edursc.orgresearchgate.net This integrated approach is essential for fully unlocking the potential of this compound and its related compounds for various applications.

Q & A

Q. How should negative or inconclusive results in this compound research be documented to avoid publication bias?

- Methodological Answer : Pre-register hypotheses on platforms like Open Science Framework. Use structured reporting templates (e.g., ARRIVE for animal studies) and submit negative results to repositories like Figshare. Transparent discussion of limitations (e.g., sample size, assay sensitivity) is mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.